molecular formula C21H17FN2O2 B15042588 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Cat. No.: B15042588
M. Wt: 348.4 g/mol
InChI Key: PCAJPBZIAFVSEO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves the condensation of 4-fluoroaniline and 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Reduced quinazolinone derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated, nitrated, or sulfonated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one
  • 3-(4-Methylphenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one

Uniqueness

3-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-(4-methoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17FN2O2/c1-26-17-12-6-14(7-13-17)20-23-19-5-3-2-4-18(19)21(25)24(20)16-10-8-15(22)9-11-16/h2-13,20,23H,1H3

InChI Key

PCAJPBZIAFVSEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F

Origin of Product

United States

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